molecular formula C23H25N3O6 B5387380 3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid

3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid

Cat. No.: B5387380
M. Wt: 439.5 g/mol
InChI Key: FOBCKHUBSQCUJZ-RGEXLXHISA-N
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Description

3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a tert-butylbenzoyl group, a nitrophenyl group, and a propanoic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the tert-butylbenzoyl and nitrophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact

Properties

IUPAC Name

3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-23(2,3)17-9-7-16(8-10-17)21(29)25-19(22(30)24-12-11-20(27)28)14-15-5-4-6-18(13-15)26(31)32/h4-10,13-14H,11-12H2,1-3H3,(H,24,30)(H,25,29)(H,27,28)/b19-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBCKHUBSQCUJZ-RGEXLXHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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